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Compound of Interest

Compound Name: Demethoxyviridiol

Cat. No.: B1670238 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial characterization of

Demethoxyviridiol, a mycotoxin first isolated from the fungus Nodulisporium hinnuleum. This

document details the original experimental protocols for its isolation and structure elucidation,

presents key quantitative data in a clear, tabular format, and visualizes the described

experimental workflow.

Core Data Summary
The following tables summarize the key quantitative data reported in the primary literature

describing the initial characterization of Demethoxyviridiol.

Physicochemical Properties Value Reference

Molecular Formula C₁₉H₁₆O₅ [1]

Molecular Weight 324.33 g/mol [1]

Melting Point 285-287 °C (decomposes) [1]

Optical Rotation ([α]D²⁵) +110° (c, 0.2 in CHCl₃) [1]
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Spectroscopic Data Key Features Reference

UV (EtOH)

λmax (ε): 242 (24,500), 280

(sh, 6,300), 290 (7,100), 335

nm (sh, 2,800)

[1]

IR (KBr)
νmax: 3450, 1730, 1680, 1620,

1590 cm⁻¹
[1]

¹H NMR (CDCl₃)

δ (ppm): 1.18 (s, 3H), 2.0-3.0

(m, 4H), 3.90 (d, J=7Hz, 1H),

4.62 (t, J=7Hz, 1H), 5.70 (d,

J=7Hz, 1H), 6.12 (s, 1H), 6.95

(d, J=8Hz, 1H), 7.45 (d, J=8Hz,

1H), 8.05 (s, 1H)

[1]

¹³C NMR (CDCl₃)
Not available in the primary

literature.

Mass Spectrometry
m/e: 324 (M⁺), 306, 281, 265,

253, 237
[1]

Biological Activity Assay Result Reference

Acute Toxicity
Lethality in day-old

cockerels
LD₅₀ = 4.2 mg/kg [1]

Enzyme Inhibition
Phosphatidylinositol 3-

kinase (PI3K)
Potent inhibitor [2]

Experimental Protocols
The following sections detail the methodologies employed in the initial isolation and

characterization of Demethoxyviridiol as described in the primary literature.

Isolation of Demethoxyviridiol
Demethoxyviridiol was first isolated from the fungus Nodulisporium hinnuleum. The

experimental workflow for its extraction and purification is outlined below.
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Fungal Culture and Extraction

Chromatographic Purification

Culture of Nodulisporium hinnuleum on grain sorghum

Extraction of dried, ground mycelium with chloroform

Concentration to a crude extract

Silica gel column chromatography (Benzene-Acetone gradient)

Purification

Collection of fractions

Crystallization from acetone-hexane

Pure Demethoxyviridiol

Click to download full resolution via product page

Caption: Workflow for the isolation of Demethoxyviridiol.
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The process began with the cultivation of Nodulisporium hinnuleum on sterile, moist grain

sorghum for a period of three weeks at room temperature. Following incubation, the fungal

culture was dried and the mycelium was ground. The ground mycelium was then exhaustively

extracted with chloroform. The resulting chloroform extract was concentrated under reduced

pressure to yield a crude, dark amorphous solid.

This crude extract was subjected to silica gel column chromatography. The column was eluted

with a gradient of benzene-acetone. Fractions were collected and monitored for the presence

of the target compound. Those fractions containing Demethoxyviridiol were combined and the

solvent was evaporated. The final purification was achieved by crystallization of the residue

from an acetone-hexane solvent system, yielding pure, crystalline Demethoxyviridiol.[1]

Structure Elucidation
The chemical structure of Demethoxyviridiol was determined using a combination of

spectroscopic techniques and X-ray crystallography.

Spectroscopic Analysis:

Ultraviolet (UV) and Infrared (IR) Spectroscopy: The UV spectrum was recorded in ethanol,

and the IR spectrum was obtained from a potassium bromide (KBr) pellet. These initial

analyses provided information about the electronic transitions and functional groups present

in the molecule.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR (¹H NMR) spectra were

recorded in deuterochloroform (CDCl₃) to determine the number and types of protons and

their connectivity within the molecule.[1]

Mass Spectrometry: Mass spectral data was collected to determine the molecular weight and

fragmentation pattern of the compound, which aided in confirming the molecular formula.[1]

X-ray Crystallography: The definitive three-dimensional structure of Demethoxyviridiol was

established by single-crystal X-ray diffraction analysis. This technique provided the precise

arrangement of atoms in the crystalline state, confirming the connectivity and stereochemistry

of the molecule.[1]
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Spectroscopic Analysis

Structural Confirmation
UV and IR Spectroscopy

X-ray Crystallography

Preliminary Data

¹H NMR Spectroscopy
Preliminary Data

Mass Spectrometry

Preliminary Data
Definitive 3D Structure
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Caption: Logical flow for the structure elucidation of Demethoxyviridiol.

Biological Activity and Signaling Pathway
The initial characterization of Demethoxyviridiol included an assessment of its acute toxicity.

The median lethal dose (LD₅₀) was determined in day-old cockerels to be 4.2 mg/kg.[1]

Subsequent research has identified Demethoxyviridiol as a potent inhibitor of

phosphatidylinositol 3-kinase (PI3K).[2] The PI3K pathway is a critical signaling cascade

involved in numerous cellular processes, including cell growth, proliferation, survival, and

metabolism. Inhibition of this pathway is a key area of interest in drug development, particularly

for cancer therapies.
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Caption: Simplified PI3K signaling pathway and the inhibitory action of Demethoxyviridiol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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